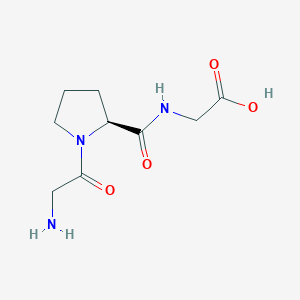

H-甘氨酸-脯氨酸-甘氨酸-OH

描述

“H-Gly-pro-gly-OH” is a tripeptide containing the amino acids glycine and proline . It can be used for the synthesis of other polypeptides, such as (Pro Gly Gly)n . It is an end product of collagen metabolism .

Synthesis Analysis

The synthesis of “H-Gly-pro-gly-OH” involves the use of peptides with the sequence Ala-Pro-Gly or Gly-Pro-Gly . These peptides are examined as possible substrates or inhibitors for the synthesis of hydroxyproline by protocollagen proline hydroxylase . The tripeptide BOC-Ala-Pro-Gly-OMe was not hydroxylated, but oligopeptides ranging in size from BOC(Ala-Pro-Gly)lOMe to BOC(Ala-Pro-Gly)nOMe served as substrates for the synthesis of hydroxyproline .

Molecular Structure Analysis

The molecular structure of “H-Gly-pro-gly-OH” has been studied using techniques such as infrared spectroscopy . The protonated peptide Gly-Pro-Gly-Gly (GPGG) was separated into two conformational families with collisional cross-sections of 93.8 and 96.8 Ų . Each family was independently analyzed by acquiring the infrared predissociation spectrum of the H₂-tagged molecules .

Chemical Reactions Analysis

“H-Gly-pro-gly-OH” is an end product of collagen metabolism that is further cleaved by prolidase . This process involves the hydroxylation of proline which has been incorporated into protocollagen, the large proline-rich and lysine-rich polypeptide precursor of collagen .

Physical And Chemical Properties Analysis

“H-Gly-pro-gly-OH” has a molecular weight of 229.24 . Its IUPAC name is (2S)-1-{[(aminoacetyl)amino]acetyl}-2-pyrrolidinecarboxylic acid . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .

科学研究应用

- Application : It serves as a precursor for proline, which is essential for collagen synthesis. Collagen provides structural integrity to skin, tendons, bones, and other connective tissues. Researchers study this dipeptide to understand tissue repair mechanisms and wound healing .

- Application : By inhibiting prolidase, researchers explore potential therapeutic strategies. Recycling proline back into collagen synthesis is crucial for maintaining tissue health .

- Application : Scientists use infrared spectroscopy and molecular dynamics simulations to investigate its cis/trans isomerization. Understanding gas-phase conformations informs solution-phase behavior and protein folding .

- Application : Researchers explore its stability, solubility, and interactions with drug carriers. The dipeptide’s properties influence drug release kinetics and bioavailability .

- Application : Investigating H-Gly-Pro-Gly-OH’s ability to scavenge free radicals contributes to understanding oxidative stress and designing antioxidant therapies .

- Application : Researchers engineer H-Gly-Pro-Gly-OH derivatives with specific bioactivities. These may include antimicrobial, anti-inflammatory, or cell-signaling properties .

Collagen Metabolism and Tissue Repair

Prolidase Inhibition and Recycling

Peptide Conformational Studies

Drug Delivery and Stability

Antioxidant Properties

Bioactive Peptide Design

作用机制

属性

IUPAC Name |

2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c10-4-7(13)12-3-1-2-6(12)9(16)11-5-8(14)15/h6H,1-5,10H2,(H,11,16)(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVOVKWEKGEOQB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

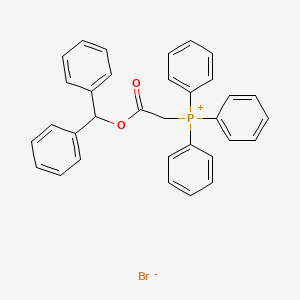

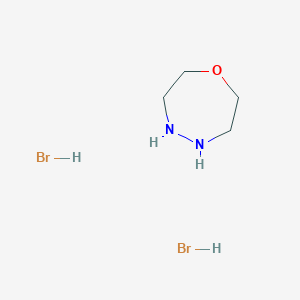

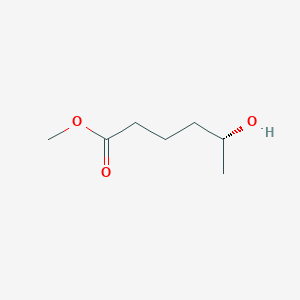

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B3254703.png)

![5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254774.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)

![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)